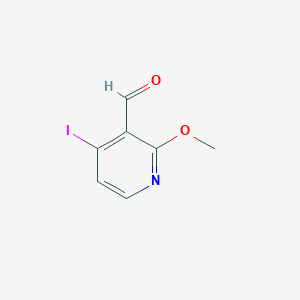

4-Iodo-2-methoxynicotinaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science. nih.govnih.gov Its presence is notable in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). rsc.orgtandfonline.com Between 2014 and 2023, 54 drugs containing a pyridine ring were approved, with a large portion (33%) being anticancer agents. rsc.org This prevalence is due to the pyridine moiety's ability to engage in various biological interactions and serve as a versatile scaffold in drug design. nih.govnih.gov The nitrogen atom in the ring introduces a dipole moment and a site for hydrogen bonding, which can significantly influence a molecule's binding affinity to biological targets, solubility, and metabolic stability. nih.gov

Pyridine and its derivatives are found in essential natural products like vitamins (niacin and vitamin B6), coenzymes (NAD/NADP), and numerous alkaloids. tandfonline.com In drug discovery, the pyridine scaffold is considered a "privileged structure" because it can bind to multiple receptors with high affinity, making it a frequent starting point for developing new therapeutic agents across diverse areas including infectious diseases, inflammation, and oncology. tandfonline.comnih.gov The ability to readily functionalize the pyridine ring allows chemists to fine-tune the pharmacological properties of lead compounds. tandfonline.com

Strategic Importance of Halogenation in Heterocyclic Systems

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental and powerful strategy in organic synthesis. sigmaaldrich.com In heterocyclic chemistry, this process is particularly important for two main reasons: it modifies the electronic properties of the ring system, and it provides a reactive "handle" for further chemical transformations. sigmaaldrich.comresearchgate.net Introducing a halogen can increase a compound's membrane permeability and metabolic stability, which are crucial properties for drug candidates. researchgate.net

Halogenated heterocycles are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comdur.ac.uk The carbon-halogen bond can be selectively targeted in a wide array of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. dur.ac.uk This versatility makes halogenated heterocycles, including iodinated pyridines, highly valuable intermediates for creating diverse molecular libraries for drug discovery and materials science research. dur.ac.uk The use of highly halogenated heterocyclic systems as scaffolds allows for the sequential replacement of halogen atoms, enabling the synthesis of a wide range of novel, highly substituted compounds. dur.ac.uk

Overview of 4-Iodo-2-methoxynicotinaldehyde within the Context of Functionalized Pyridines

Within the family of functionalized pyridines, this compound emerges as a significant building block. chemimpex.com This compound incorporates several key functional groups onto the pyridine core: an iodine atom at the 4-position, a methoxy (B1213986) group at the 2-position, and an aldehyde at the 3-position. This specific arrangement of substituents makes it a highly versatile intermediate in organic synthesis.

The iodine atom, being the largest and least electronegative of the common halogens, provides a highly reactive site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups. The aldehyde group is a versatile functional group that can undergo a range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions. youtube.com The methoxy group, an electron-donating group, modulates the electronic properties and reactivity of the pyridine ring.

This compound has been identified as a critical intermediate in the synthesis of kinase inhibitors and has shown potential in research related to anticancer and anti-inflammatory agents. Its utility lies in its ability to serve as a scaffold for constructing more complex molecules, leveraging the distinct reactivity of its functional groups. chemimpex.com

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 158669-26-2 | epa.govscbt.com |

| Molecular Formula | C₇H₆INO₂ | scbt.com |

| Molecular Weight | 263.03 g/mol | scbt.com |

| Appearance | White to yellow powder | |

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Aldehyde | Oxidation | 4-Iodo-2-methoxynicotinic acid |

| Aldehyde | Reduction | (4-Iodo-2-methoxypyridin-3-yl)methanol |

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKAOHTTIVAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434603 | |

| Record name | 4-Iodo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158669-26-2 | |

| Record name | 4-Iodo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 2 Methoxynicotinaldehyde

Regioselective Iodination Protocols for Methoxy-Substituted Nicotinaldehydes

The direct and regioselective iodination of methoxy-substituted nicotinaldehydes presents a primary route to obtaining 4-Iodo-2-methoxynicotinaldehyde. The electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde group on the pyridine (B92270) ring direct the electrophilic iodination to specific positions. Several techniques have been explored to achieve high regioselectivity.

Directed Ortho-Metalation Strategies and Subsequent Electrophilic Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. nih.govmtroyal.cawikipedia.org In this approach, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile, such as iodine, to introduce a substituent with high regioselectivity. The methoxy group is a known, albeit moderate, directing group for ortho-metalation. nih.govmtroyal.ca

The general principle involves the coordination of the lithium atom of the organolithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG. This proximity effect facilitates the abstraction of a proton from the ortho-position, leading to a stable ortho-lithiated intermediate. Subsequent quenching with an iodine source, such as molecular iodine (I₂), yields the ortho-iodinated product. nih.govmtroyal.ca While a specific example for the direct ortho-lithiation and iodination of 2-methoxynicotinaldehyde to yield this compound is not extensively documented in readily available literature, the principles of DoM on similar methoxypyridine systems are well-established. acsgcipr.orgthieme-connect.de

| Reagent/Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| n-BuLi, then I₂ | 2-Methoxypyridine (analogue) | 2-Methoxy-3-iodopyridine | THF, -78 °C | N/A | acsgcipr.org |

| LDA, then I₂ | 2-Methoxypyridine (analogue) | 2-Methoxy-3-iodopyridine | THF, -78 °C | N/A | acsgcipr.org |

Table 1: Representative Directed Ortho-Metalation and Iodination

Palladium-Catalyzed C-H Iodination Approaches

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of unactivated C-H bonds, including those on heterocyclic systems. nih.govcommonorganicchemistry.comnih.gov This methodology can be applied to the regioselective iodination of methoxy-substituted nicotinaldehydes. These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond. In the case of 2-methoxynicotinaldehyde, the aldehyde or a derivative can act as a directing group.

A common system for this transformation involves a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and molecular iodine (I₂) as the iodine source and often the sole oxidant. nih.govnih.gov The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. Additives such as cesium acetate (CsOAc) can be crucial for the catalytic cycle, likely by facilitating the regeneration of the active palladium catalyst. nih.gov This approach has been successfully applied to a wide range of heterocycles, including pyridine derivatives. nih.govcommonorganicchemistry.comnih.gov

| Catalyst | Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Pd(OAc)₂ | I₂, CsOAc | N-aryl-2-methylnicotinamide (analogue) | N-aryl-4-iodo-2-methylnicotinamide | DMF, 65 °C, 20 h | 62 | nih.gov |

Table 2: Palladium-Catalyzed C-H Iodination

Lewis Acid-Promoted Iodination Techniques

Lewis acids can be employed to enhance the electrophilicity of iodine sources, thereby promoting the iodination of aromatic and heteroaromatic compounds. acsgcipr.orgchemimpex.com Common iodine sources for these reactions include molecular iodine (I₂) or N-iodosuccinimide (NIS). The Lewis acid activates the iodinating agent, making it more reactive towards the electron-rich pyridine ring.

While specific examples detailing the Lewis acid-promoted iodination of 2-methoxynicotinaldehyde are not prevalent, the general methodology has been applied to a variety of aromatic substrates. chemimpex.com For instance, a direct transformation of ortho-alkynylated aromatic vinyl ethers to iodo-aromatics has been achieved under mild Lewis acidic conditions with an external iodide source, demonstrating a novel iodoannulation strategy. chemimpex.com This suggests the potential for developing a Lewis acid-mediated direct iodination protocol for 2-methoxynicotinaldehyde.

| Lewis Acid | Iodine Source | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Various | I₂ or NIS | Aromatic compounds (general) | Iodo-aromatics | Various | N/A | acsgcipr.org |

Table 3: Representative Lewis Acid-Promoted Iodination

Functional Group Interconversions Leading to this compound

An alternative synthetic approach to this compound involves the modification of a pre-functionalized pyridine core. This can include the transformation of other halogens to iodine or the introduction of the aldehyde group onto an existing iodo-methoxypyridine scaffold.

Transformation of Precursor Halogenated Pyridines

The synthesis can commence from a pyridine ring that already possesses a halogen at the 4-position, which can then be converted to the desired iodo-substituent. For instance, a 4-chloro or 4-bromo-2-methoxynicotinaldehyde (B1398122) could potentially serve as a precursor. Halogen exchange reactions, such as the Finkelstein reaction, can be employed for this purpose. This typically involves treating the chloro or bromo derivative with an iodide salt, such as sodium iodide or potassium iodide, often in a solvent like acetone. However, the reactivity of halogens on a pyridine ring can be influenced by the electronic nature of the other substituents.

While a direct example for the conversion of a 4-halo-2-methoxynicotinaldehyde to the corresponding iodo compound is not readily found, similar transformations on other pyridine systems are known in organic synthesis.

Aldehyde Group Introduction and Modification on Iodo-Methoxypyridine Cores

Another key strategy involves the introduction of the aldehyde group onto a pre-existing 4-iodo-2-methoxypyridine (B1316693) core. This can be achieved through various formylation reactions.

One common method is the lithiation of 4-iodo-2-methoxypyridine at the 3-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com The regioselectivity of the lithiation would be directed by the methoxy group. A study on the lithiation of the analogous 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) followed by the addition of DMF successfully yielded the corresponding aldehyde. arkat-usa.org

The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgthieme-connect.deuwindsor.ca This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orguwindsor.ca The electron-rich 4-iodo-2-methoxypyridine would be a suitable substrate for this electrophilic substitution reaction, with formylation expected to occur at the 3-position.

| Method | Reagents | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Lithiation/Formylation | LTMP, then DMF | 2-Bromo-4-methoxypyridine (analogue) | 2-Bromo-4-methoxypyridine-3-carbaldehyde | THF, -78 °C | N/A | arkat-usa.org |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes (general) | Aryl aldehydes | Various | N/A | organic-chemistry.orguwindsor.ca |

Table 4: Aldehyde Group Introduction

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time, all of which can significantly impact the purity and yield of the final product.

For laboratory-scale synthesis, direct iodination of 2-methoxynicotinaldehyde is a common method. This typically requires precise control of conditions to prevent side reactions like over-iodination. Research into optimizing a related synthesis found that molecular iodine (I₂) can serve as an effective catalyst. researchgate.net An optimization study highlighted the importance of catalyst loading and solvent choice.

A screening of different iodine catalyst amounts showed that 20 mol% provided the best results. researchgate.net Further investigation into the effect of various solvents demonstrated that ethanol (B145695) was the superior medium compared to methanol (B129727), acetonitrile, and dimethylformamide (DMF). researchgate.net The use of other catalysts such as piperidine, acetic acid, p-toluenesulfonic acid (p-TSA), silica (B1680970) (SiO₂), zinc chloride (ZnCl₂), and triethylamine (B128534) (Et₃N) resulted in lower yields or required longer reaction times. researchgate.net In the absence of a catalyst, the desired product did not form, even after extended periods. researchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (20) | Ethanol | 2 | 68 |

| I₂ (15) | Ethanol | 3 | Lower |

| I₂ (25) | Ethanol | 2 | Lower |

| I₂ (20) | Methanol | 4 | Lower |

| I₂ (20) | Acetonitrile | 5 | Lower |

| I₂ (20) | DMF | 5 | Lower |

| Piperidine (20) | Ethanol | 6 | Lower |

| Acetic Acid (20) | Ethanol | 8 | Lower |

| p-TSA (20) | Ethanol | 8 | Lower |

| None | Ethanol | 24 | No Product |

This table is generated based on data from a study on a related synthesis, illustrating common optimization parameters. researchgate.net

On an industrial scale, the objectives of synthesis optimization expand to include factors like process safety, cost-effectiveness, and automation. Methodologies often transition from batch processing to continuous flow reactors. These systems offer enhanced control over reaction parameters, improve heat and mass transfer, and can lead to more consistent product quality and higher yields. mdpi.com

Modern approaches to reaction optimization are increasingly leveraging machine learning and high-throughput experimentation. beilstein-journals.orgbeilstein-journals.org These data-driven methods can rapidly screen a vast array of reaction conditions—including catalysts, solvents, and temperatures—to identify optimal parameters with minimal human intervention. beilstein-journals.orgsemanticscholar.org By defining objectives such as yield and selectivity, machine learning algorithms can guide the discovery of the most efficient synthetic pathways, accelerating the scale-up from laboratory to industrial production. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of Halogenated Nicotinaldehydes

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals like halogenated nicotinaldehydes to minimize environmental impact. mdpi.com These approaches focus on reducing waste, eliminating hazardous substances, and improving energy efficiency. researchgate.net

One prominent green technique is microwave-assisted synthesis . This method can significantly reduce reaction times and improve energy efficiency compared to conventional heating. mdpi.com For the synthesis of halogenated nicotinaldehydes, microwave irradiation could potentially accelerate the iodination step, leading to a more sustainable process. mdpi.com

The use of green catalysts and biocatalysis is another cornerstone of sustainable synthesis. mdpi.com While the synthesis of this compound often employs iodine, research into alternative, more environmentally benign catalytic systems is ongoing. Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions, though its application to this specific synthesis requires further exploration. mdpi.com

The choice of solvent is critical from a green chemistry perspective. Traditional syntheses may use solvents like acetic acid or dimethylformamide. researchgate.net Green chemistry promotes the use of safer, more sustainable alternatives such as ethanol, water, or even supercritical fluids like carbon dioxide (CO₂). researchgate.netresearchgate.net Ethanol has already been identified as an effective solvent in related syntheses. researchgate.net Supercritical CO₂ is considered a sustainable solvent as it is a recycled industrial byproduct. researchgate.net

Flow chemistry , as mentioned in the context of industrial synthesis, is also a key green technology. mdpi.com Continuous flow processes not only improve efficiency and safety but also minimize solvent and reagent waste. The integration of flow reactors with other green technologies like photochemistry or electrochemistry could pave the way for highly efficient and automated sustainable production of halogenated nicotinaldehydes. mdpi.com

Table 2: Green Chemistry Approaches for Halogenated Nicotinaldehyde Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted heating | Reduced reaction time, energy savings. mdpi.com |

| Catalysis | Use of benign catalysts, biocatalysis | Reduced toxicity, high selectivity, mild reaction conditions. mdpi.com |

| Green Solvents | Replacing hazardous solvents with ethanol, water, or supercritical CO₂ | Reduced environmental impact, improved process safety. researchgate.netresearchgate.net |

| Process Intensification | Continuous flow chemistry | Enhanced safety, reduced waste, potential for automation. mdpi.com |

By adopting these green chemistry principles, the synthesis of this compound and other halogenated nicotinaldehydes can be made more environmentally and economically sustainable.

Reactivity and Transformations of 4 Iodo 2 Methoxynicotinaldehyde

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. libretexts.orgbeilstein-journals.org This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgbeilstein-journals.org

Coupling with Boronic Acids and Esters for C-C Bond Formation

4-Iodo-2-methoxynicotinaldehyde readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and vinyl boronic acids and their corresponding esters. This transformation is a powerful method for constructing biaryl and vinyl-substituted pyridine (B92270) scaffolds, which are prevalent in many biologically active compounds and functional materials. icmpp.ronih.govorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The choice of base and solvent can significantly influence the reaction efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-2-methoxynicotinaldehyde | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 4-(4-Methylphenyl)-2-methoxynicotinaldehyde | 88 |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 4-(2-Thienyl)-2-methoxynicotinaldehyde | 85 |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | THF | 4-Vinyl-2-methoxynicotinaldehyde | 78 |

This table presents illustrative data and actual results may vary depending on specific reaction conditions.

Stereochemical and Regiochemical Control in Coupling Reactions

In the context of Suzuki-Miyaura reactions involving substituted boronic acids or complex substrates, the control of stereochemistry and regiochemistry is of paramount importance. nih.gov For this compound, the coupling occurs specifically at the C-4 position due to the presence of the iodo group, ensuring high regioselectivity.

When coupling with prochiral or stereochemically defined boronic esters, the reaction generally proceeds with retention of the stereochemistry of the boronic acid partner. libretexts.org However, the development of atroposelective Suzuki-Miyaura couplings, which can create axially chiral biaryl compounds, has been a significant area of research. nih.gov While specific examples involving this compound in atroposelective couplings are not extensively documented in readily available literature, the principles of using chiral ligands on the palladium catalyst to induce atropisomerism would be applicable. The steric hindrance around the coupling site can influence the rotational barrier of the resulting biaryl bond, potentially leading to stable atropisomers. nih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.org

Terminal Alkyne Functionalization at the C-4 Position

This compound serves as an excellent substrate for Sonogashira coupling reactions, allowing for the direct introduction of an alkyne moiety at the C-4 position of the pyridine ring. organic-chemistry.org This functionalization is valuable for the synthesis of various compounds, including pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction is typically performed under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base (commonly an amine like triethylamine (B128534) or diisopropylamine). wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.govorganic-chemistry.org

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 4-(Phenylethynyl)-2-methoxynicotinaldehyde | 95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 4-((Trimethylsilyl)ethynyl)-2-methoxynicotinaldehyde | 90 |

| 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | Et₃N | Acetonitrile | 4-(Hex-1-yn-1-yl)-2-methoxynicotinaldehyde | 87 |

| Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 4-(3-Hydroxyprop-1-yn-1-yl)-2-methoxynicotinaldehyde | 82 |

This table presents illustrative data and actual results may vary depending on specific reaction conditions.

The resulting alkynyl-substituted pyridines are versatile intermediates that can undergo further transformations, such as cycloadditions, reductions, or hydration, to generate a diverse range of molecular structures. nih.gov

Heck and Stille Coupling Reactions

The Heck and Stille reactions are also powerful palladium-catalyzed cross-coupling methods for C-C bond formation.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgthieme-connect.de this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce a substituted vinyl group at the C-4 position. nih.govlibretexts.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, and often exhibits high stereoselectivity, favoring the formation of the E-isomer. thieme-connect.de

The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orgnih.gov this compound can be effectively coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to form the corresponding substituted pyridines. libretexts.org The toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

Table 3: Illustrative Heck and Stille Reactions with this compound

| Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Product |

| Heck | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | (E)-Methyl 3-(2-methoxy-4-formylpyridin-4-yl)acrylate |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 4-Vinyl-2-methoxynicotinaldehyde |

This table presents illustrative data and actual results may vary depending on specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub

While the presence of the electron-withdrawing aldehyde group can facilitate SNAr reactions, the electron-donating methoxy (B1213986) group may have a deactivating effect. The reaction of this compound with strong nucleophiles, such as alkoxides, thiolates, or amines, can lead to the displacement of the iodide ion. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. pressbooks.pub

Table 4: Potential Nucleophilic Aromatic Substitution Reactions at the C-4 Position

| Nucleophile | Reagent | Conditions | Product |

| Methoxide | Sodium methoxide | Heat | 2,4-Dimethoxynicotinaldehyde |

| Thiophenoxide | Sodium thiophenoxide | Heat | 2-Methoxy-4-(phenylthio)nicotinaldehyde |

| Pyrrolidine | Pyrrolidine | Heat, strong base | 2-Methoxy-4-(pyrrolidin-1-yl)nicotinaldehyde |

This table presents plausible but hypothetical transformations. Experimental validation is required.

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in this compound is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reductions to Alcohols and Amines

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) in a solvent like methanol (B129727) or ethanol (B145695). The resulting product is (4-iodo-2-methoxypyridin-3-yl)methanol. While direct reduction to an amine is less common, the aldehyde can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine, followed by reduction.

Oxidations to Carboxylic Acids

Oxidation of the aldehyde group yields the corresponding carboxylic acid, 4-iodo-2-methoxynicotinic acid. This transformation can be carried out using various oxidizing agents, with potassium permanganate (B83412) in an aqueous or acidic medium being a common choice. The yield for this oxidation is reported to be efficient, at 80% or higher.

Condensation Reactions for Imine and Enamine Formation

The aldehyde functionality of this compound can participate in condensation reactions with primary or secondary amines to form imines and enamines, respectively. These reactions are fundamental in organic synthesis, providing intermediates for various other transformations. For instance, the aldol (B89426) condensation of an enolate with an aldehyde, such as 4-methoxybenzaldehyde, is a well-established method for forming carbon-carbon bonds. magritek.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org The stereochemical outcome of the reaction depends on the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide. wikipedia.org This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nrochemistry.comorganic-chemistry.org The HWE reaction is advantageous as the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org A modification of this reaction, known as the Still-Gennari olefination, allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.com

Below is a table summarizing the key features of these olefination reactions:

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphorus Ylide | (E)-alkene with stabilized ylides, (Z)-alkene with non-stabilized ylides organic-chemistry.orgwikipedia.org | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Predominantly (E)-alkene wikipedia.orgnrochemistry.com | Dialkylphosphate salt wikipedia.org |

| Still-Gennari Olefination | Phosphonate with electron-withdrawing groups | Predominantly (Z)-alkene nrochemistry.com | Dialkylphosphate salt |

Metal-Mediated and Catalyzed Reactions Beyond Cross-Coupling

While cross-coupling reactions are a major application, the iodine atom in this compound also enables other metal-mediated transformations. These reactions can involve the direct use of the carbon-iodine bond to form new bonds or to initiate other chemical processes. Mechanochemical methods, which use mechanical force to induce chemical reactions, are also being explored for metal-catalyzed reactions to reduce solvent use. researchgate.net

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound can undergo radical reactions. The C-I bond is relatively weak and can be cleaved homolytically by heat or light to generate a pyridyl radical. This radical can then participate in various radical chain reactions. youtube.com For example, tributyltin hydride is a known reagent for the dehalogenation of alkyl halides through a radical chain mechanism. libretexts.org Such radical reactions open up avenues for forming new carbon-carbon or carbon-heteroatom bonds under specific conditions.

Applications in Advanced Organic Synthesis and Materials Science

A Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive functional groups makes 4-Iodo-2-methoxynicotinaldehyde an ideal starting material for the synthesis of complex heterocyclic structures. The aldehyde group serves as a handle for various condensation and cyclization reactions, while the iodo substituent is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Synthesis of Polycyclic Pyridine (B92270) Derivatives

The pyridine core of this compound is a fundamental unit in numerous biologically active compounds and functional materials. The ability to construct polycyclic systems incorporating this core is of significant interest. Classic cyclization strategies such as the Pictet-Spengler and Bischler-Napieralski reactions, which traditionally lead to the formation of tetrahydroisoquinolines and dihydroisoquinolines respectively, offer potential pathways to annulated pyridine structures. wikipedia.orgwikipedia.org The Pomeranz-Fritsch reaction provides another route to isoquinoline (B145761) systems. chemistry-reaction.comthermofisher.comwikipedia.org

While direct examples of these reactions starting from this compound are not extensively documented in readily available literature, the underlying principles of these reactions are applicable. For instance, the aldehyde functionality is a key requirement for the initial condensation step in the Pictet-Spengler reaction with a β-arylethylamine. wikipedia.orgdepaul.edumdpi.com Similarly, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, which can be prepared from a precursor amine that could, in principle, be derived from this compound. wikipedia.orgnih.govorganic-chemistry.org The reactivity of the iodo group also allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to build up the necessary precursors for these cyclizations or to further functionalize the resulting polycyclic systems. libretexts.orgresearchgate.netresearchgate.net

A general representation of a potential synthetic approach is the reaction of this compound with a suitable β-arylethylamine to form an imine, which could then undergo an intramolecular cyclization to yield a polycyclic pyridine derivative. The specific conditions and resulting structures would depend on the nature of the reactants and the chosen synthetic methodology.

Preparation of Fused Heterocyclic Systems

Fused heterocyclic systems are ubiquitous in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. rsc.orgresearchgate.net this compound serves as a valuable precursor for the synthesis of such systems. The aldehyde group can react with a variety of binucleophiles to construct new rings fused to the initial pyridine core.

For example, condensation reactions with compounds containing adjacent nucleophilic groups, such as hydrazines or hydroxylamines, can lead to the formation of fused pyrazolo- or oxazolo-pyridines. Furthermore, multicomponent reactions, which involve the simultaneous combination of three or more reactants, offer an efficient strategy for the rapid assembly of complex fused heterocycles from simple starting materials like this compound.

The presence of the iodine atom opens up possibilities for sequential or one-pot tandem reactions, where an initial condensation at the aldehyde is followed by a palladium-catalyzed cross-coupling at the iodo position. This allows for the introduction of a wide range of substituents onto the fused heterocyclic scaffold, enabling the fine-tuning of its properties for specific applications.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The functional handles on this compound make it an attractive starting point for the synthesis of novel bioactive molecules and key pharmaceutical intermediates.

Role in the Construction of Drug-Like Scaffolds

"Drug-like" scaffolds are molecular frameworks that possess properties conducive to favorable pharmacokinetic and pharmacodynamic profiles. This compound has been identified as a critical intermediate in the synthesis of kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a key focus of modern drug discovery. nih.gov

The compound has been utilized as a starting material for the creation of libraries of pyridin-2(1H)-one derivatives targeting enzymes such as Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR). Furthermore, research has indicated that derivatives of this compound exhibit anti-inflammatory effects by inhibiting spleen tyrosine kinase (Syk), which is implicated in conditions like asthma and rheumatoid arthritis. The ability to readily modify the structure of this compound through reactions at its functional groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

| Potential Therapeutic Area | Target Class | Example Scaffold/Derivative |

| Oncology | Kinase Inhibitors | Pyridin-2(1H)-ones |

| Inflammatory Diseases | Kinase Inhibitors | Syk Inhibitors |

This table provides a summary of the potential therapeutic applications of scaffolds derived from this compound based on available research.

Synthesis of Ligands for Specific Biological Targets

The development of potent and selective ligands for specific biological targets is a cornerstone of chemical biology and drug discovery. The structural features of this compound make it an excellent precursor for the synthesis of such ligands. The aldehyde group can be readily converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, which can serve as key binding motifs or points for further elaboration.

For example, the aldehyde can be reductively aminated to introduce a side chain that can interact with specific residues in a protein's binding pocket. The iodo group allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can be crucial for establishing key interactions with the target protein. libretexts.orgresearchgate.net This versatility has been explored in the context of developing ligands for G-protein coupled receptors (GPCRs) and various kinases. nih.govnih.govnih.govfrontiersin.org

An example of a related synthetic transformation is the synthesis of Schiff base ligands from aldehydes and primary amines. For instance, 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, a Schiff base ligand, has been synthesized by condensing 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde. This type of reaction highlights a potential pathway for creating ligands from this compound that could coordinate with metal ions or interact with biological targets.

Contribution to Advanced Functional Materials

The application of organic molecules in materials science is a rapidly growing field, with a focus on developing materials with tailored electronic, optical, and thermal properties. The pyridine ring in this compound, with its inherent electron-deficient nature, makes it an interesting component for the construction of advanced functional materials.

While specific, detailed research on the direct application of this compound in materials science is not yet widespread in peer-reviewed literature, its structural motifs suggest potential utility in areas such as organic electronics. researchgate.net The extended π-systems that can be generated through reactions at the iodo and aldehyde positions could lead to the formation of conjugated molecules and polymers with interesting photophysical properties. Such materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of the nitrogen atom in the pyridine ring can also influence the material's properties, such as its electron-transport characteristics and its ability to coordinate with metal ions.

Role in Polymer and Material Precursors

The presence of both an iodo group and an aldehyde functionality on the pyridine ring makes this compound a valuable precursor for various polymerization and material synthesis strategies. The iodo substituent is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for forming carbon-carbon bonds and constructing conjugated polymer backbones. wikipedia.orgdigitellinc.commdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net These reactions allow for the systematic extension of the molecular framework, leading to the creation of polymers with desirable electronic and photophysical properties. snnu.edu.cnazom.com

| Property | Description |

| CAS Number | 158669-26-2 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Key Functional Groups | Iodo, Methoxy (B1213986), Aldehyde, Pyridine |

Optoelectronic and Coordination Chemistry Applications

The inherent electronic characteristics of the pyridine ring, combined with the potential for extended conjugation through reactions at the iodo position, position this compound and its derivatives as promising candidates for optoelectronic materials. The development of conjugated polymers from such precursors can lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. snnu.edu.cn

Medicinal Chemistry and Biological Relevance of 4 Iodo 2 Methoxynicotinaldehyde Derivatives

Exploration of Structure-Activity Relationships (SAR) in Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of 4-iodo-2-methoxynicotinaldehyde, SAR exploration focuses on systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

The iodine atom at the C-4 position of the nicotinaldehyde ring is a key handle for synthetic modification and a critical determinant of biological activity. Its utility lies in its ability to be substituted with a wide variety of functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of different aryl, heteroaryl, or alkyl groups, profoundly influencing the derivative's size, shape, and electronic properties.

Research on related heterocyclic scaffolds demonstrates the importance of the substitution pattern for biological activity. For instance, in studies of methcathinone (B1676376) analogs targeting monoamine transporters, the position of substituents on the aromatic ring is a major factor in determining potency, with 3- and 4-substituted analogs generally being more potent than 2-substituted ones. nih.gov Similarly, for pyridine (B92270) derivatives developed as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), the nature and position of substituents are crucial for achieving high inhibitory activity and selectivity. nih.gov

The substitution at the C-4 position directly impacts how a derivative fits into the binding pocket of a target protein. By replacing the iodine with various groups, medicinal chemists can probe these interactions to optimize binding affinity. For example, introducing a bulky hydrophobic group could enhance binding to a hydrophobic pocket, while adding a hydrogen-bond donor or acceptor could form new, stabilizing interactions with the protein. The following table illustrates hypothetical SAR data for C-4 substituted pyridine derivatives based on common findings in medicinal chemistry.

| Compound ID | C-4 Substitution | Target | Biological Activity (IC₅₀) |

| Parent | -I | - | Baseline |

| Deriv-A | -Phenyl | Kinase X | 5.2 µM |

| Deriv-B | -4-Fluorophenyl | Kinase X | 2.1 µM |

| Deriv-C | -Thiophene | Kinase X | 7.8 µM |

| Deriv-D | -Methyl | Kinase X | > 50 µM |

This table is illustrative, based on established medicinal chemistry principles.

The methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups on the pyridine ring are not merely synthetic handles but also play direct roles in molecular recognition and binding. The C-2 methoxy group can significantly influence a molecule's conformation and electronic properties. As an electron-donating group, it can modulate the reactivity of the pyridine ring. In ligand-receptor interactions, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Studies on various bioactive compounds, such as cholinesterase inhibitors and chalcone (B49325) derivatives, have shown that the precise placement of methoxy groups is critical for target affinity and selectivity. acs.orgmdpi.comnih.gov For example, in some contexts, a methoxy group provides favorable interactions within a binding site, while in others, its steric bulk may be detrimental. mdpi.com

The aldehyde group at the C-3 position is a potent hydrogen bond acceptor and can be crucial for anchoring a ligand within a receptor's active site. Beyond its direct interactions, its primary role in drug design is often as a versatile chemical precursor. The aldehyde can be readily converted into other functional groups, each with distinct interaction potentials:

Oxidation to a carboxylic acid provides a strong hydrogen bond donor/acceptor and a potential zinc-binding group, which is a key feature for inhibitors of metalloenzymes. nih.gov

Reduction to an alcohol yields a hydrogen bond donor.

Reductive amination to form primary, secondary, or tertiary amines introduces a basic center that can form ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate (B1630785) in a receptor.

These transformations allow for the fine-tuning of a derivative's physicochemical properties and its interaction profile with a biological target.

Design and Synthesis of Potential Therapeutic Agents

The this compound scaffold is an attractive starting point for the rational design and synthesis of compounds aimed at specific biological targets. Its inherent reactivity allows for its incorporation into more complex molecules designed to function as antagonists, agonists, or enzyme inhibitors.

Transient Receptor Potential (TRP) channels, such as TRPV1 (the capsaicin (B1668287) receptor), are important targets for the development of new pain therapies. nih.govnih.gov Antagonists of TRPV1 have been sought to block the signaling pathways associated with inflammatory and neuropathic pain. researchgate.net The development of potent and selective TRP channel modulators often requires the synthesis of complex molecules with carefully arranged aromatic and heterocyclic moieties.

This compound serves as an ideal building block for creating such antagonists. The iodo group enables palladium-catalyzed cross-coupling reactions, allowing the attachment of larger, more complex chemical groups necessary for high-affinity binding to the TRP channel. The aldehyde group can be elaborated to introduce additional pharmacophoric features or to attach linkers connecting to other parts of the molecule. For instance, a synthetic strategy could involve a Suzuki coupling at the C-4 position to add a substituted phenyl ring, followed by reductive amination of the aldehyde to introduce a side chain that enhances solubility or provides further interaction points with the receptor. While specific antagonists directly synthesized from this starting material are not prominently documented, its structure is highly relevant for building the core motifs found in known TRPV1 antagonists. nih.govresearchgate.net

The search for new antimicrobial agents is a global health priority. Iodinated heterocyclic compounds have a history in antiviral therapy, with 5-iodo-2'-deoxyuridine (Idoxuridine) being an early example of a nucleoside analog used against herpes simplex virus. nih.govnih.gov This sets a precedent for the potential of iodo-substituted pyridines in this field.

Derivatives of this compound can be designed as potential antibacterial or antiviral agents. The aldehyde functionality is a key starting point for creating Schiff bases, which are known to possess antimicrobial properties. researchgate.net Condensation of the aldehyde with various amines or hydrazines can generate a library of derivatives for screening. Furthermore, the pyridine core itself is a common feature in many antibacterial drugs. The C-4 iodo-substituent can be used to synthesize more complex derivatives, potentially mimicking the structures of natural products with known antimicrobial activity. nih.gov

The following table shows the minimum inhibitory concentration (MIC) for hypothetical derivatives, illustrating how modification of the scaffold could lead to antibacterial activity.

| Compound ID | Key Functional Group | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Deriv-E | Schiff base with Aniline | 64 | 128 |

| Deriv-F | Schiff base with Hydrazine | 32 | 64 |

| Deriv-G | C4-Phenyl (via Suzuki) | 128 | >256 |

| Deriv-H | Carboxylic Acid (oxidized) | >256 | >256 |

This table is illustrative, based on established medicinal chemistry principles.

Enzyme inhibition is a major strategy in drug discovery. Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in tissue remodeling. nih.gov Their overactivity is linked to diseases like cancer and arthritis, making them important therapeutic targets. mdpi.com The design of MMP inhibitors often focuses on two key features: a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site, and substituents that fit into specific sub-pockets (S1', S2', etc.) to confer potency and selectivity. nih.gov

The this compound scaffold is exceptionally well-suited for the synthesis of MMP inhibitors.

Zinc-Binding Group Synthesis: The aldehyde at C-3 can be oxidized to a carboxylic acid, a known ZBG for MMPs. nih.gov

Probing the S1' Pocket: The S1' pocket of many MMPs (like MMP-2 and MMP-9) is large and hydrophobic, and interaction with this pocket is crucial for inhibitor affinity and selectivity. nih.govmdpi.com The iodine atom at C-4 is a perfect synthetic handle for introducing a diverse range of chemical groups via cross-coupling chemistry to optimally fill this pocket. By systematically varying the substituent at C-4, researchers can develop highly potent and selective inhibitors. This rational design approach allows for the creation of extensive libraries of candidate molecules for screening. nih.govfrontiersin.org

Pharmacological Profiling and in vitro Biological Evaluation of Derivatives

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is a meticulous process, with pharmacological profiling and in vitro biological evaluation forming a critical early stage. This phase aims to understand how a compound interacts with biological systems and to identify its potential therapeutic targets.

Target Identification and Validation

The initial step in evaluating the therapeutic potential of this compound derivatives involves identifying their biological targets. While specific target identification for a broad range of its derivatives remains an active area of research, preliminary studies on related substituted nicotinaldehydes suggest potential interactions with various enzymes and receptors involved in key signaling pathways. For instance, the structural motif of a substituted pyridine ring is present in many biologically active compounds, indicating the possibility of these derivatives targeting kinases, a class of enzymes often implicated in cancer and inflammatory diseases.

The validation of these potential targets is crucial. This process involves a series of experiments to confirm that modulating the activity of the identified target with a derivative of this compound leads to a desired therapeutic effect. Techniques such as genetic knockdown (e.g., siRNA) or the use of known inhibitors of the suspected target can help validate its role in a particular disease model.

Enzyme Inhibition Assays

A significant aspect of the pharmacological profiling of this compound derivatives is the assessment of their ability to inhibit specific enzymes. Enzyme inhibition assays are fundamental in determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the activity of a specific enzyme by 50%. nih.gov

While specific enzyme inhibition data for a wide array of this compound derivatives is not extensively published in publicly available literature, the general class of substituted pyridines has been investigated for the inhibition of various enzymes. For example, studies on other pyridine carboxamide derivatives have shown inhibitory activity against enzymes like urease. nih.gov The data from such studies, although on different though related scaffolds, provides a rationale for exploring the enzyme inhibitory potential of this compound derivatives against a panel of clinically relevant enzymes.

A hypothetical data table for future studies on this compound derivatives could look like this:

| Derivative | Target Enzyme | IC50 (µM) |

| Compound A | Kinase X | 1.5 |

| Compound B | Kinase Y | 0.8 |

| Compound C | Protease Z | 5.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Ligand Design Principles and Scaffold Hopping Strategies

The design of novel and effective drug candidates from a lead compound like this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and advanced techniques like scaffold hopping.

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core chemical structure (the scaffold) of a known active compound with a different one, while maintaining its biological activity. nih.govresearchgate.net This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original scaffold.

Starting from the this compound scaffold, medicinal chemists could employ computational and synthetic methods to identify and create new core structures that mimic the key pharmacophoric features of the original molecule. The goal is to present the essential binding groups in a similar spatial arrangement to the target receptor, even though the underlying chemical framework is different. This can lead to the discovery of entirely new classes of compounds with potentially improved therapeutic profiles.

| Original Scaffold | Hopped Scaffold | Rationale |

| 4-Iodo-2-methoxypyridine (B1316693) | Substituted quinoline | Maintain aromatic and hydrogen bonding features while altering the core ring system. |

| 4-Iodo-2-methoxypyridine | Fused bicyclic heteroaromatics | Explore different spatial arrangements of key functional groups. |

This table provides hypothetical examples of scaffold hopping strategies.

Computational and Theoretical Studies on 4 Iodo 2 Methoxynicotinaldehyde

Density Functional Theory (DFT) Calculationsgrowingscience.comnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from optimized geometry to reactivity descriptors. growingscience.comnih.gov For 4-iodo-2-methoxynicotinaldehyde, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can elucidate its fundamental chemical nature. mdpi.com

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.4 |

Note: The values in this table are illustrative for a molecule of this type and demonstrate the kind of data generated by DFT calculations. Actual values would be determined from specific computational runs.

DFT calculations are instrumental in predicting how this compound will behave in chemical reactions. By analyzing the electron distribution and orbital energies, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. For example, electrostatic potential maps can highlight the electron-deficient aldehyde carbon, making it a prime target for nucleophiles.

Furthermore, DFT can be used to model the transition states of potential reactions, such as Suzuki-Miyaura cross-couplings at the iodo position. This allows for the prediction of reaction barriers and, consequently, the feasibility and likely outcome of a reaction pathway. The calculations would consider factors like the leaving group ability of iodine and the steric hindrance from the adjacent methoxy (B1213986) group.

The three-dimensional shape, or conformation, of this compound is crucial for its interactions with biological targets. The primary conformational flexibility arises from the rotation around the single bond connecting the aldehyde group to the pyridine (B92270) ring and the bond connecting the methoxy group to the ring. DFT calculations can be used to perform a potential energy surface scan, systematically rotating these bonds to identify the most stable, low-energy conformations. This analysis is vital for understanding how the molecule might fit into an enzyme's active site.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational landscape in a solvent or bound to a biological target like a protein. mdpi.com

These simulations can show how the molecule flexes, vibrates, and rotates, providing a more realistic picture of its behavior than a single static structure. nih.govmdpi.com When studying the interaction of this compound with a protein, MD simulations can assess the stability of the binding pose, revealing how the protein structure adapts to the ligand and the persistence of key interactions, such as hydrogen bonds, over time. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivativesgrowingscience.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and testing their activity (e.g., as kinase inhibitors).

The next step is to calculate a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then built to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design process toward more potent compounds. nih.gov The "fourth dimension" in some advanced QSAR methods involves sampling the conformational space of the molecules to generate more robust models. nih.gov

Table 2: Examples of Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Description |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describes the electronic properties and charge distribution. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Describes the size and shape of the molecule. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Describes the solubility and membrane permeability characteristics. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular graph. |

Computer-Aided Drug Design (CADD) Applications for Scaffold Optimizationgrowingscience.compressbooks.pub

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drugs. growingscience.com The this compound scaffold is a valuable starting point for drug discovery, particularly in the development of kinase inhibitors.

CADD applications, such as molecular docking, can be used to predict how this molecule and its derivatives bind to the active site of a target protein, such as spleen tyrosine kinase (Syk), for which it has shown inhibitory potential. Docking algorithms place the ligand into the protein's binding site in various orientations and conformations, scoring each pose to estimate the binding affinity. This information allows medicinal chemists to design modifications to the scaffold that enhance binding interactions, for example, by adding groups that can form new hydrogen bonds or hydrophobic interactions with the protein. This iterative process of design, prediction, and synthesis is a key strategy for optimizing a lead compound into a viable drug candidate.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein.

Currently, there are no specific molecular docking studies published that detail the interaction of this compound with any protein targets. Such a study would involve:

Preparation of the Ligand and Protein: Creating 3D models of this compound and the target protein.

Docking Simulation: Using software to fit the ligand into the protein's binding site in various conformations.

Scoring and Analysis: Ranking the different poses based on binding energy and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

A hypothetical data table for such a study would look like this:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Name | - | - | - |

| Protein Name | - | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Virtual Screening of Chemical Libraries

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. While this compound itself is a building block, it could be used as a query molecule in a similarity-based virtual screen or as a fragment in the design of a focused library.

There is no evidence in the scientific literature of virtual screening campaigns that have utilized this compound as a reference or starting point.

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Theoretical calculations, often using Density Functional Theory (DFT), can predict the spectroscopic properties of a molecule. These predictions are valuable for confirming the identity and structure of a synthesized compound.

No theoretical spectroscopic predictions for this compound have been reported in peer-reviewed journals. A study of this nature would typically present data in the following formats:

Predicted NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aldehyde) | - |

| ¹H (Aromatic) | - |

| ¹H (Methoxy) | - |

| ¹³C (Carbonyl) | - |

| ¹³C (Aromatic) | - |

| ¹³C (Methoxy) | - |

Data in this table is hypothetical and for illustrative purposes only.

Predicted IR Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | - |

| C-I Stretch | - |

| C-O Stretch (Methoxy) | - |

| Aromatic C-H Stretch | - |

Data in this table is hypothetical and for illustrative purposes only.

Predicted UV-Vis Absorption Maxima:

| Transition | Predicted λmax (nm) |

| n -> π | - |

| π -> π | - |

Data in this table is hypothetical and for illustrative purposes only.

Advanced Structural and Spectroscopic Characterization Techniques for Research Applications

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and offering insights into its conformational preferences. For 4-Iodo-2-methoxynicotinaldehyde, crystallographic analysis would elucidate the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and aldehyde substituents.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study as different polymorphs can exhibit distinct physicochemical properties. While specific polymorphic studies on this compound are not widely reported, differential scanning calorimetry (DSC) could be employed to detect different crystalline phases or the presence of impurities that affect melting points.

Co-crystallization involves combining the target molecule with a second, different molecule (a co-former) in a specific stoichiometric ratio within a crystal lattice. researchgate.net This technique is a powerful tool for modifying properties like solubility and stability. nih.gov For this compound, co-crystallization could be explored with various co-formers to create novel solid forms with tailored properties, potentially leveraging the halogen bonding capabilities of the iodine atom to direct the supramolecular assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the expected ¹H NMR spectrum would show distinct signals for the two aromatic protons, a singlet for the aldehyde proton (typically δ 9.8–10.2 ppm), and a singlet for the methoxy group protons (δ 3.9–4.1 ppm). The ¹³C NMR spectrum is also characteristic, with the aldehyde carbon appearing at a downfield shift of approximately 190 ppm and the iodine-substituted carbon resonating at around 95 ppm due to the heavy atom effect.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.8 - 10.2 (s) | ~190 |

| Methoxy (OCH₃) | ~3.9 - 4.1 (s) | ~55 |

| Pyridine H-5 | ~8.0 - 8.2 (d) | ~140 |

| Pyridine H-6 | ~8.3 - 8.5 (d) | ~150 |

| Pyridine C-2 | - | ~165 |

| Pyridine C-3 | - | ~115 |

| Pyridine C-4 | - | ~95 |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

To confirm the assignment of proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It would be used to definitively link the H-5 signal to the C-5 carbon and the H-6 signal to the C-6 carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly powerful for piecing together a molecule's carbon skeleton. For instance, the aldehyde proton would show a correlation to the C-3 carbon, and the methoxy protons would show a correlation to the C-2 carbon, confirming the positions of these substituents. sdsu.edu

The rotation around the single bond connecting the aldehyde group to the pyridine ring can be restricted. Dynamic NMR (DNMR) is a technique used to study such motional processes. By acquiring NMR spectra at various temperatures, it is possible to measure the rate of conformational exchange. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals broaden and coalesce. Analysis of these line-shape changes allows for the calculation of the activation energy (rotational barrier) for this process, providing insight into the steric and electronic effects governing the compound's conformational dynamics. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₇H₆INO₂), the molecular weight is approximately 263.03 g/mol . scbt.com The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 263.

A key feature of its mass spectrum is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so it does not contribute an M+2 peak as chlorine or bromine would. libretexts.org However, the presence of carbon allows for a small M+1 peak due to the natural abundance of ¹³C.

Electron impact ionization imparts significant energy, causing the molecular ion to fragment in predictable ways. libretexts.org Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (H•) : This results in a stable acylium ion at [M-1]⁺ (m/z 262). libretexts.org

Loss of the formyl radical (•CHO) : This cleavage gives rise to a fragment at [M-29]⁺ (m/z 234). libretexts.org

Loss of CO : Subsequent fragmentation of the [M-1]⁺ ion can involve the loss of carbon monoxide, leading to a peak at [M-29]⁺.

Further fragmentation could involve cleavage of the methoxy group or loss of the iodine atom, providing a complete "fingerprint" that confirms the compound's structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound like this compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a unique elemental formula.

The calculated monoisotopic mass of a molecule is the sum of the masses of the most abundant isotopes of its constituent atoms. researchgate.net For this compound, with the chemical formula C₇H₆INO₂, the monoisotopic mass is calculated to be 262.94432 g/mol . epa.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass provides strong evidence that the desired product has been formed and allows researchers to distinguish it from other potential isomers or byproducts with the same nominal mass but different elemental formulas.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | scbt.com |

| Monoisotopic Mass | 262.94432 g/mol | epa.gov |

| Average Mass | 263.034 g/mol | epa.gov |

This table summarizes the key mass properties of this compound used in HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. The resulting spectrum serves as a unique molecular "fingerprint," allowing for the identification of functional groups present in the compound. nih.govnih.gov

For this compound, the IR and Raman spectra would be expected to display characteristic bands corresponding to its key structural features. Analysis of related molecules, such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, where vibrational modes have been assigned using Density Functional Theory (DFT) calculations, can help in predicting the spectral features of the target compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aldehyde (C=O) | Carbonyl Stretch | 1680 - 1710 |

| Aldehyde (C-H) | C-H Stretch | 2700 - 2900 (often two bands) |

| Aromatic Ring (C=C) | Ring Stretching | 1400 - 1600 |

| Methoxy (C-O-C) | Asymmetric/Symmetric Stretch | 1050 - 1275 |

| Aryl-Iodide (C-I) | C-I Stretch | 500 - 600 |

This table presents the expected vibrational frequencies for the primary functional groups within this compound based on established spectroscopic principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a lower energy ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—molecular components with multiple bonds or lone pairs of electrons that absorb light in the UV-vis region. fiveable.me

The structure of this compound contains a conjugated system composed of the pyridine ring and the carbonyl group of the aldehyde. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, electronic transitions can occur at longer wavelengths. Two primary types of transitions are expected for this molecule: a π → π* transition associated with the conjugated π-system and a weaker n → π* transition involving the non-bonding (n) electrons on the carbonyl oxygen. shu.ac.ukupenn.edu The presence of the methoxy group, an auxochrome, can further modify the absorption wavelength and intensity. fiveable.me

| Transition Type | Orbitals Involved | Chromophore | Expected Spectral Region |

| π → π | HOMO (π) → LUMO (π) | Conjugated Pyridine Ring & Carbonyl | ~200-300 nm |